1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone
Overview
Description
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone is a heterocyclic compound that features a benzothiazepine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone typically involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which undergo further reactions to form the desired benzothiazepine structure . Another method involves the reaction of 3,5-dimethylphenol or 3-methoxythiophenol with bromoacetonitrile to form cyanomethyl ethers, which are then subjected to further reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Green synthesis methods are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepine derivatives .
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 2,3,4,5-tetrahydro-1,4-benzoxazepine
- 2,3,4,5-tetrahydro-1,4-benzodiazepine
- 2,3,4,5-tetrahydro-1,5-benzothiazepine
Comparison: 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone is unique due to its acetyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)ethanone |
InChI |
InChI=1S/C11H13NOS/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3 |
InChI Key |
UREQFTSPNGUYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCSC2=CC=CC=C2C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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